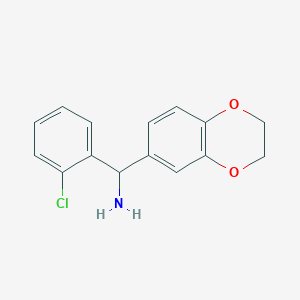

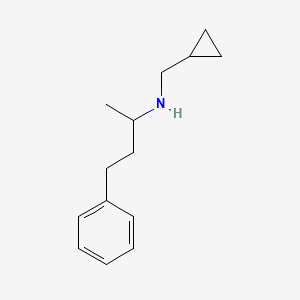

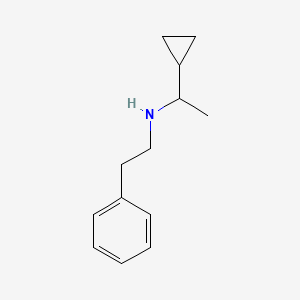

![molecular formula C9H4Cl2N2O2 B1420191 2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1204297-25-5](/img/structure/B1420191.png)

2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Descripción general

Descripción

“2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain a pyridine and a pyrimidine ring . They have shown a therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . The specific synthesis process for “2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is not explicitly mentioned in the sources, but pyridopyrimidines are generally synthesized through multicomponent synthetic protocols .Aplicaciones Científicas De Investigación

Synthesis of Antiviral Agents

The compound serves as a precursor in the synthesis of condensed pyrimidines, which are key structural fragments in antiviral agents . The Dimroth rearrangement, a chemical reaction involving the isomerization of heterocycles, is often employed in creating these antiviral structures. This process is crucial for developing new medications to combat viral infections.

Development of Antiproliferative Compounds

Pyrido[2,3-d]pyrimidines, derived from compounds like 2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, exhibit antiproliferative properties . These compounds are studied for their potential to inhibit the growth of cancer cells, making them valuable in cancer research.

Creation of Anti-Inflammatory and Analgesic Agents

The structural framework of this compound allows for the development of molecules with anti-inflammatory and analgesic activities . By manipulating the chemical structure, researchers can create new drugs to alleviate pain and reduce inflammation.

Synthesis of Hypotensive Agents

Compounds with a pyrido[2,3-d]pyrimidine core, which can be synthesized from 2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, are known to possess hypotensive effects . These are important for managing high blood pressure and related cardiovascular conditions.

Aldose Reductase Inhibitors

Derivatives of this compound have been evaluated for their role as aldose reductase inhibitors . Such inhibitors can be used to treat complications of diabetes, such as diabetic neuropathy, retinopathy, and cataracts.

Research in Molecular Electronics

The electronic properties of related chloro-oxo-carbaldehyde compounds have been studied using Density Functional Theory (DFT) . Insights from these studies are significant for the field of molecular electronics, where such compounds could be used in the design of organic semiconductors.

Direcciones Futuras

The future directions for “2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” could involve further exploration of its therapeutic potential, given the diverse pharmacological activities shown by pyridopyrimidines . Additionally, more research could be conducted to elucidate its synthesis process, chemical reactions, and mechanism of action.

Propiedades

IUPAC Name |

2,7-dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-12-8(11)6(4-14)9(15)13(7)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQQCWIDZYFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C(=O)N2C=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

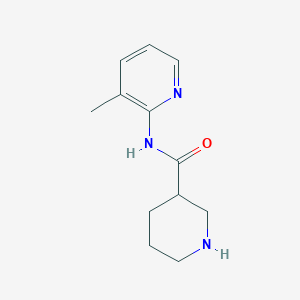

![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)

![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)

![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)